4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane
Description
4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring. This structure is substituted at position 7 with a phenyl group and at position 4 with a sulfonyl group linked to a 3-fluoro-4-methoxyphenyl moiety.
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)sulfonyl-7-phenyl-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S2/c1-23-17-8-7-15(13-16(17)19)25(21,22)20-10-9-18(24-12-11-20)14-5-3-2-4-6-14/h2-8,13,18H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVIHZMZEKDRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Mechanistic Considerations
Molecular Architecture and Reactivity
The target compound features a seven-membered 1,4-thiazepane ring fused with a phenyl group at the 7-position and a 3-fluoro-4-methoxyphenylsulfonyl moiety at the 4-position. The sulfonyl group introduces strong electron-withdrawing characteristics, necessitating careful modulation of reaction conditions to avoid premature decomposition. The fluorine atom at the 3-position and methoxy group at the 4-position on the aromatic ring further influence regioselectivity during sulfonation and cyclization steps.
Retrosynthetic Analysis
Retrosynthetic dissection suggests two primary pathways:
Synthetic Routes and Methodologies
Pathway 1: Thiazepane Ring Formation Followed by Sulfonation
Synthesis of 7-Phenyl-1,4-thiazepane
The 1,4-thiazepane scaffold is typically synthesized via cyclization of linear precursors. A validated approach involves:
- Starting Material : 2-Amino-5-phenylpentanethiol.
- Cyclization Agent : Polyphosphoric acid (PPA) at 100–110°C for 6–8 hours.
- Mechanism : Intramolecular nucleophilic attack of the thiol group on the protonated amine, followed by dehydration (Figure 1).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 100–110°C |
| Time | 6–8 hours |
| Yield | 72–85% |
Sulfonation of the Aromatic Ring
Introducing the sulfonyl group to the 3-fluoro-4-methoxyphenyl fragment requires electrophilic aromatic sulfonation. Key steps include:
- Sulfonating Agent : Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C.
- Regioselectivity : The methoxy group directs sulfonation to the para position relative to itself, while fluorine exerts a moderate ortho-directing effect.
Optimized Protocol :
- Dissolve 3-fluoro-4-methoxyaniline (1.0 equiv) in anhydrous CH₂Cl₂.
- Add ClSO₃H (1.2 equiv) dropwise at 0°C.
- Warm to room temperature and stir for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Coupling of Sulfonyl Chloride to Thiazepane
The final step involves nucleophilic substitution between the sulfonyl chloride and the secondary amine of the thiazepane:
- Base : Triethylamine (TEA) in THF at 0°C.
- Stoichiometry : 1:1 molar ratio of sulfonyl chloride to thiazepane.
Reaction Profile :
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Time | 4–6 hours |
| Yield | 62–70% |
Pathway 2: Sulfonyl Group Introduction Prior to Cyclization
Synthesis of 3-Fluoro-4-methoxyphenylsulfonyl Chloride
This route prioritizes early-stage sulfonation to avoid side reactions during cyclization:
Procedure :
- Combine sulfonic acid (1.0 equiv) with PCl₅ (2.5 equiv) in toluene.
- Reflux for 3 hours.
- Distill under reduced pressure to isolate the sulfonyl chloride.
Assembly of Linear Precursor
A linear diamine-thioether precursor is prepared via:
- Mitsunobu Reaction : Coupling of 2-nitrobenzenethiol with 1-fluoro-2-methoxy-4-aminobenzene using DIAD and PPh₃.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) to convert the nitro group to an amine.
Key Data :
| Step | Yield |
|---|---|
| Mitsunobu Reaction | 78% |
| Reduction | 92% |
Cyclization to Form Thiazepane
Cyclization employs PPA at elevated temperatures:
Comparative Analysis of Synthetic Pathways
Yield and Efficiency
| Pathway | Overall Yield | Key Advantage |
|---|---|---|
| Pathway 1 | 32–44% | Simplified purification |
| Pathway 2 | 45–53% | Better regiocontrol |
Analytical Validation and Characterization
Spectroscopic Data
Challenges and Optimization Strategies
Sulfonation Regioselectivity
The competing directing effects of fluorine and methoxy groups necessitate low-temperature sulfonation (-10°C) to favor para-sulfonation relative to methoxy.
Thiazepane Ring Strain
The seven-membered ring’s inherent strain is mitigated by using bulky solvents (e.g., tert-amyl alcohol) during cyclization to enhance transition-state stabilization.
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and therapeutic effects.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Key Compounds
Biological Activity
4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse scientific sources.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazepane ring and sulfonyl group attached to a phenyl moiety. The presence of the fluoro and methoxy groups on the phenyl ring significantly influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20FNO3S |
| Molecular Weight | 345.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its electrophilic nature, which allows it to participate in nucleophilic attacks, potentially modulating enzyme activities or receptor interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may act as an antagonist or agonist for certain receptors, influencing signal transduction pathways critical for cellular responses.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related sulfonamide derivatives can inhibit tumor growth in various cancer models by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Sulfonamides have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
Case Study 1: Antitumor Activity
A study investigated the efficacy of thiazepane derivatives in inhibiting tumor growth in xenograft models. The results demonstrated that compounds with similar structures to this compound significantly reduced tumor size compared to controls.
Case Study 2: Mechanistic Insights
Another research article focused on the mechanism of action of sulfonamide derivatives in cancer cells. It was found that these compounds could induce apoptosis through mitochondrial pathways, emphasizing the importance of the thiazepane structure in mediating these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
